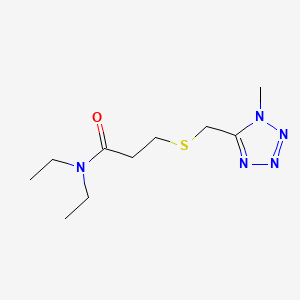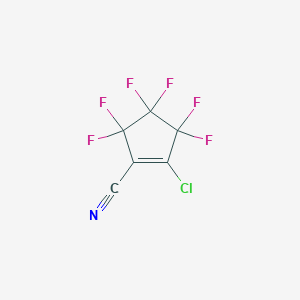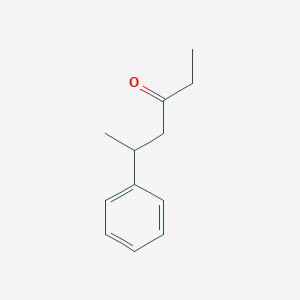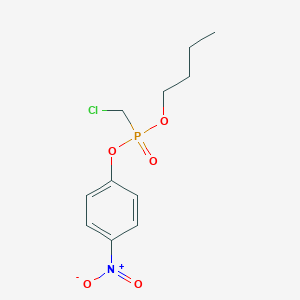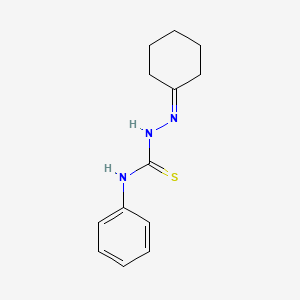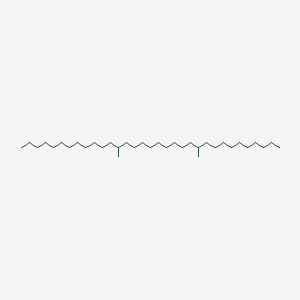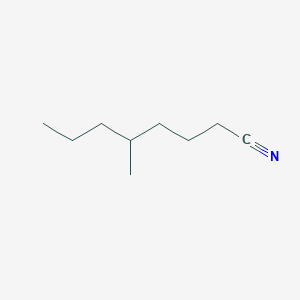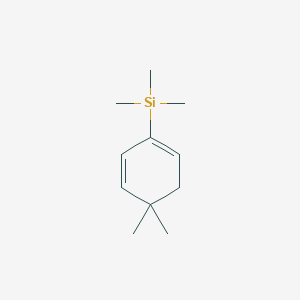
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane is a chemical compound that features a cyclohexadiene ring substituted with dimethyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane typically involves the reaction of cyclohexadiene derivatives with trimethylsilyl reagents. One common method includes the use of a Grignard reagent, where the cyclohexadiene derivative is reacted with trimethylsilyl chloride in the presence of a magnesium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which (4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the compound can participate in various chemical reactions that modify its structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-
- (4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acid
- (4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acid, pinacol ester
Uniqueness
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane is unique due to the presence of both dimethyl and trimethylsilyl groups on the cyclohexadiene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
81044-36-2 |
|---|---|
Molekularformel |
C11H20Si |
Molekulargewicht |
180.36 g/mol |
IUPAC-Name |
(4,4-dimethylcyclohexa-1,5-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C11H20Si/c1-11(2)8-6-10(7-9-11)12(3,4)5/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
KQRJYVUKOFWGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(C=C1)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



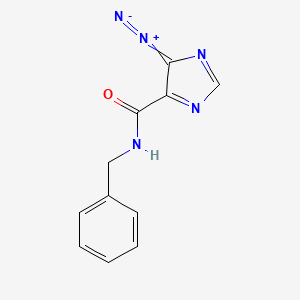
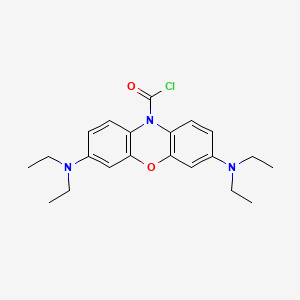
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)
